molecular formula C25H35N3O2S B2402383 N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide CAS No. 887206-50-0

N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide

Cat. No.: B2402383
CAS No.: 887206-50-0
M. Wt: 441.63
InChI Key: IJNUJIFILVROLX-UHFFFAOYSA-N
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Description

N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide is a complex organic compound that features a piperazine ring, a methoxyphenyl group, a thiophene ring, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Formation of the Cyclohexanecarboxamide Moiety: The cyclohexanecarboxamide moiety can be formed through the reaction of cyclohexanecarboxylic acid with amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the cyclohexanecarboxamide moiety, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting neurological disorders due to its interaction with neurotransmitter receptors.

    Pharmacology: The compound can be used to study the pharmacokinetics and pharmacodynamics of piperazine derivatives.

    Biological Research: It may be used in studies investigating the biological activity of thiophene-containing compounds.

    Industrial Applications: The compound could be explored for its potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide likely involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The methoxyphenyl and thiophene groups may enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide
  • N-(1-(4-(4-chlorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide

Uniqueness

N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and binding interactions. This modification may result in different pharmacological profiles and biological activities compared to its analogs.

Properties

IUPAC Name

N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O2S/c1-19(26-25(29)20-7-4-3-5-8-20)24(23-9-6-18-31-23)28-16-14-27(15-17-28)21-10-12-22(30-2)13-11-21/h6,9-13,18-20,24H,3-5,7-8,14-17H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNUJIFILVROLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)OC)NC(=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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